molecular formula C21H30N2O2 B5486823 (4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one

(4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one

Cat. No.: B5486823
M. Wt: 342.5 g/mol
InChI Key: BUMMRVVOXPGZCP-AZUAARDMSA-N
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Description

(4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a naphthyridine core, an oxane ring, and a phenylethyl group, which may contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

(4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-21-7-6-18-16-22(19-10-14-25-15-11-19)12-9-20(18)23(21)13-8-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMMRVVOXPGZCP-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2C1CN(CC2)C3CCOCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C3CCOCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxane Ring: This can be achieved through nucleophilic substitution or ring-closing reactions.

    Attachment of the Phenylethyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. This may include studies on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (4aS,8aR)-6-(oxan-4-yl)-1-(2-phenylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one: can be compared with other naphthyridine derivatives, oxane-containing compounds, and phenylethyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity

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